Phosphatidylinositol-4,5-bisphosphate (PtdIns-(4,5)-P2) is a crucial phospholipid involved in various cellular processes, including signal transduction and membrane dynamics. The compound PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic derivative of PtdIns-(4,5)-P2, featuring two octanoyl chains that enhance its membrane affinity and facilitate its use in experimental applications. This compound is primarily utilized in studies related to cellular signaling pathways and membrane trafficking.
PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be synthesized through biochemical methods involving the phosphorylation of phosphatidylinositol-4-phosphate by specific kinases. The main sources of PtdIns-(4,5)-P2 are derived from mammalian tissues, particularly the brain, where it plays a significant role in synaptic function and plasticity.
PtdIns-(4,5)-P2 belongs to the class of phosphoinositides, which are phosphorylated derivatives of phosphatidylinositol. It is classified as a signaling lipid due to its involvement in various intracellular signaling cascades.
The synthesis of PtdIns-(4,5)-P2 (1,2-dioctanoyl) typically involves the following steps:
The synthesis often employs high-performance liquid chromatography for purification and characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of the final product.
The molecular structure of PtdIns-(4,5)-P2 (1,2-dioctanoyl) consists of a glycerol backbone with two octanoyl fatty acid chains attached at the first and second positions and a phosphate group at the fourth and fifth positions on the inositol ring.
PtdIns-(4,5)-P2 (1,2-dioctanoyl) participates in several critical biochemical reactions:
The kinetics of these reactions can vary based on cellular conditions and the presence of specific enzymes or inhibitors that modulate their activity.
The mechanism of action of PtdIns-(4,5)-P2 involves its role as a signaling molecule that recruits various proteins to membranes through specific binding domains. It acts as a substrate for enzymes that generate secondary messengers essential for cellular responses.
Research indicates that fluctuations in PtdIns-(4,5)-P2 levels correlate with various cellular events such as endocytosis and actin polymerization. For instance, during endocytosis, an increase in PtdIns-(4,5)-P2 levels promotes the assembly of clathrin-coated pits necessary for vesicle formation .
Relevant analyses include determining the melting point, which is crucial for understanding its behavior in biological membranes.
PtdIns-(4,5)-P2 (1,2-dioctanoyl) has several applications in scientific research:
Chemoenzymatic synthesis represents a powerful methodology for generating structurally defined short-chain phosphatidylinositol phosphates, including Phosphatidylinositol-4,5-bisphosphate (1,2-dioctanoyl) (diC₈-PtdIns(4,5)P₂). This approach leverages the specificity of enzymes to achieve regioselective phosphorylation and controlled acyl chain incorporation, bypassing the complex protection/deprotection steps required in purely chemical synthesis. A key strategy involves utilizing phosphatidylinositol phosphate kinases (PIPKs) for the sequential phosphorylation of phosphatidylinositol (PI) precursors. Notably, in vitro kinase assays employ type I phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks) to phosphorylate diC₈-PtdIns(4)P at the D-5 position of the inositol ring, yielding diC₈-PtdIns(4,5)P₂ [6]. Conversely, type II kinases (initially mischaracterized as PIP5Ks) exhibit distinct substrate specificity, phosphorylating phosphatidylinositol-5-phosphate (PtdIns(5)P) at the D-4 position to generate PtdIns(4,5)P₂, revealing an alternative biosynthetic pathway [6].
Enzymatic Baeyer-Villiger oxidation serves as a critical chemoenzymatic step for constructing the chiral cyclopentane core equivalent found in inositol derivatives. Engineered Escherichia coli strains co-expressing cyclohexanone monooxygenase (CHMO) and phosphite dehydrogenase (for NADPH regeneration) enable scalable, enantioselective oxidation of prochiral cyclobutanones. This method achieves high product concentrations (>80 mM) and excellent enantiomeric excess (>95% ee), providing key lactone intermediates for subsequent phospholipid assembly [4]. Furthermore, Pasteurella multocida hyaluronan synthase (PmHAS) exemplifies enzyme utility in modifying glycan structures relevant to phosphoinositide head groups. Recombinant PmHAS facilitates step-wise monosaccharide addition or synchronized polymerization, allowing precise control over oligosaccharide chain length and terminal functionalization—principles adaptable to inositol glycan engineering [5].
Table 1: Enzymatic Tools for Phosphoinositide Synthesis
| Enzyme | Function in Synthesis | Key Feature | Yield/Enantioselectivity |
|---|---|---|---|
| Type I PIP5K | Phosphorylates PtdIns(4)P at D-5 position | Specific for 5-OH of PtdIns(4)P headgroup | Dependent on precursor purity |
| Type II PIP4K | Phosphorylates PtdIns(5)P at D-4 position | Reveals alternative PtdIns(4,5)P₂ pathway | Sensitive to lipid contaminants |
| CHMO + Phosphite Dehydrogenase | Enantioselective Baeyer-Villiger oxidation | Enables chiral lactone synthesis | >95% ee, >80 mM concentration |
| PmHAS (Engineered) | Controlled glycosyl transfer | Precise oligosaccharide chain extension | Quasi-monodisperse products |
A significant challenge in chemoenzymatic synthesis is the rapid hydrolysis of phosphoinositides by cellular phosphatases. Metabolic stabilization strategies address this by incorporating phosphatase-resistant motifs during synthesis. For instance, modified UDP-sugar donors bearing functional groups like alkynes or azides allow bioorthogonal conjugation after enzymatic glycan assembly, facilitating the attachment of reporter tags or stabilizing moieties without perturbing the core inositol phosphate recognition elements [5].
The substitution of naturally occurring long-chain (e.g., arachidonoyl or stearoyl) fatty acids with dioctanoyl (diC₈; 8-carbon) chains in synthetic PtdIns(4,5)P₂ derivatives is a deliberate design choice driven by biophysical, biochemical, and experimental necessities. Naturally occurring PtdIns(4,5)P₂ possesses low critical micelle concentration (CMC) and poor water solubility, hindering its delivery to cellular membranes in experimental settings. The shorter, saturated octanoyl chains (C8:0) confer enhanced aqueous solubility while maintaining sufficient hydrophobicity for membrane partitioning, enabling direct application from aqueous solutions [3].
Isothermal titration calorimetry (ITC) studies quantify the partitioning behavior of diC₈-PtdIns(4,5)P₂ into model lipid bilayers. These reveal that diC₈-PtdIns(4,5)P₂ incorporates more readily into the extracellular leaflet (dominated by phosphatidylcholine, PC) than the intracellular leaflet (enriched in phosphatidylethanolamine (PE), phosphatidylserine (PS), and cholesterol). For a given aqueous concentration (cPIP), the achieved membrane mole fraction (XPIP) in an extracellular leaflet model (DOPC/DOPE/Cholesterol 6:1:3) is approximately 1.7 times higher than in an intracellular leaflet model (DOPC/POPS/DOPE/Cholesterol 21:12:33:33). This difference stems from electrostatic repulsion between the highly anionic diC₈-PtdIns(4,5)P₂ headgroup and the anionic PS in the intracellular leaflet [3]. Crucially, physiologically relevant membrane mole fractions (estimated at >1% in plasma membrane inner leaflet) can be achieved at experimentally tractable aqueous concentrations of diC₈-PtdIns(4,5)P₂ (typically 1-10 µM). For instance, an aqueous concentration of 5 µM diC₈-PtdIns(4,5)P₂ yields XPIP ≈ 0.9 mol% in the intracellular leaflet model and ≈ 1.5 mol% in the extracellular model, reaching local concentrations significant for protein regulation [3].
Table 2: Partitioning Efficiency of diC₈-PtdIns(4,5)P₂ into Model Membranes
| Model Membrane Leaflet | Lipid Composition (Molar Ratio) | Apparent Partition Coefficient (Kapp) | Mole Fraction (XPIP) at 5 µM (cPIP) |
|---|---|---|---|
| Extracellular Leaflet | DOPC/DOPE/Cholesterol (6:1:3) | Higher | ~1.5 mol% |
| Intracellular Leaflet | DOPC/POPS/DOPE/Cholesterol (21:12:33:33) | Lower | ~0.9 mol% |
The shorter acyl chains also reduce the energetic barrier for monomer dissociation from micelles or aggregates, facilitating faster incorporation into target membranes compared to long-chain variants like dioleoyl-PtdIns(4,5)P₂ (diC₁₈:₁-PtdIns(4,5)P₂) or native brain PtdIns(4,5)P₂. This kinetic advantage is critical for real-time manipulation of phosphoinositide levels in electrophysiological experiments (e.g., inside-out patch clamping). However, the dioctanoyl chains alter the molecule's impact on bilayer physical properties. While long-chain PIP₂s significantly modulate bilayer curvature and elasticity due to their polyunsaturated fatty acids—effects detectable using gramicidin A channel assays—diC₈-PtdIns(4,5)P₂ and other short-chain phosphoinositides generally exert weaker effects on intrinsic membrane properties at equivalent membrane mole fractions [1]. This distinction highlights that while diC₈ derivatives are superb delivery tools, their biophysical mimicry of native lipids is imperfect.
The inherent lability of the phosphate esters in native PtdIns(4,5)P₂ towards cellular phosphatases limits its utility in prolonged biological assays. Metabolically stabilized analogues, notably methylenephosphonate (MP) and phosphorothioate (PT) derivatives, address this limitation by replacing the susceptible phosphate moieties with hydrolysis-resistant bioisosteres. These modifications are incorporated during the chemical synthesis of the inositol headgroup prior to coupling to the dioctanoyl glycerol backbone.
Functional validation using protein binding assays reveals the efficacy and potential limitations of these stabilized analogues. The PH domain of Four-phosphate-adaptor protein 1 (FAPP1), which specifically recognizes PtdIns(4)P, binds robustly to both C₁₆-PtdIns(4)P-MP and C₁₆-PtdIns(4)P-PT incorporated into liposomes. This binding is comparable to the interaction with unmodified C₁₆-PtdIns(4)P, demonstrating that the MP and PT modifications at the 4-phosphate position do not disrupt high-affinity recognition by this specific effector domain [2]. Furthermore, both MP and PT analogues of PtdIns(4)P can functionally substitute for the natural lipid in recruiting FAPP1 to membranes and stimulating membrane tubulation, a key biological activity dependent on PtdIns(4)P recognition [2].
Table 3: Properties of Metabolically Stabilized Phosphoinositide Analogues
| Property | Methylenephosphonate (MP) Analogues | Phosphorothioate (PT) Analogues | Native Phosphate |
|---|---|---|---|
| Chemical Linkage | -P(O)(OH)-CH₂- | -P(O)(OH)-S- | -P(O)(OH)-O- |
| Charge at pH 7.4 | Dianionic | Dianionic | Dianionic |
| Hydrolysis Resistance | High (No ester bond) | Moderate (Resistant to some phosphatases) | Low |
| Synthetic Complexity | High (Requires alkylphosphonate chemistry) | Moderate (Standard phosphoramidite with S oxidation) | N/A |
| FAPP1 PH Domain Binding | Retained [2] | Retained [2] | Reference |
| Impact on Bilayer Properties | Variable (Chain-dependent) | Variable (Chain-dependent) | Significant (Long-chain) [1] |
However, the impact of these modifications on lipid bilayer properties differs. Long-chain (e.g., diC₁₆ or diC₁₈) MP and PT analogues can alter bilayer properties similarly to native phosphoinositides, as detected by gramicidin A channel assays [1]. In contrast, short-chain versions like diC₈-PtdIns(4,5)P₂-MP or -PT exhibit attenuated effects on intrinsic membrane curvature and elasticity. This difference arises because the primary mechanism by which phosphoinositides modify bilayer properties involves their acyl chain composition and degree of unsaturation, with polyunsaturated chains (common in native PIP₂) significantly reducing bilayer stiffness [1]. The MP or PT modification on the headgroup has a comparatively smaller direct impact on these bulk physical properties. Therefore, the choice between MP and PT analogues, and between short-chain (diC₈) and longer-chain versions, depends critically on the experimental objective: studying prolonged, specific protein-lipid interactions favors stabilized analogues, while investigating bulk membrane biophysics necessitates lipids with native or near-native acyl chains.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2